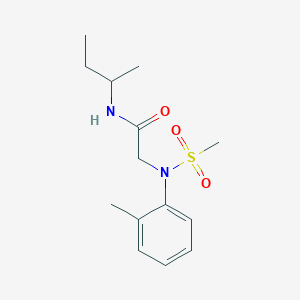
N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide is an organic compound characterized by its complex structure, which includes a sec-butyl group, a methylsulfonyl group, and an anilino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 2-methyl aniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-methyl(methylsulfonyl)aniline.
Acylation Reaction: The 2-methyl(methylsulfonyl)aniline is then acylated with sec-butyl chloroacetate in the presence of a base like sodium hydride to form the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions to introduce new substituents on the aromatic ring.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the anilino and acetamide groups suggests potential activity as enzyme inhibitors or receptor modulators.
Industry
Industrially, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural functions.
Comparison with Similar Compounds
Similar Compounds
N-(sec-butyl)-2-[2-methyl(methylsulfonyl)anilino]propionamide: Similar structure but with a propionamide group instead of acetamide.
N-(sec-butyl)-2-[2-methyl(methylsulfonyl)anilino]butyramide: Contains a butyramide group.
N-(sec-butyl)-2-[2-methyl(methylsulfonyl)anilino]benzamide: Features a benzamide group.
Uniqueness
N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The sec-butyl group provides steric hindrance, the methylsulfonyl group offers electron-withdrawing effects, and the anilino group allows for aromatic interactions, making this compound versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
363577-05-3 |
|---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.4g/mol |
IUPAC Name |
N-butan-2-yl-2-(2-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C14H22N2O3S/c1-5-12(3)15-14(17)10-16(20(4,18)19)13-9-7-6-8-11(13)2/h6-9,12H,5,10H2,1-4H3,(H,15,17) |
InChI Key |
QBYZOUHUJIMHQB-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















